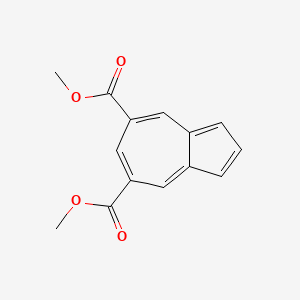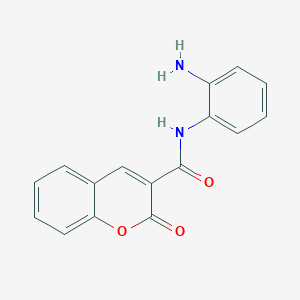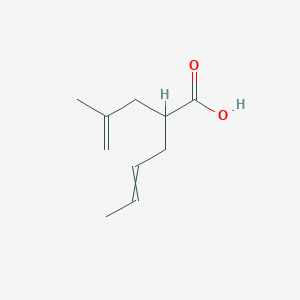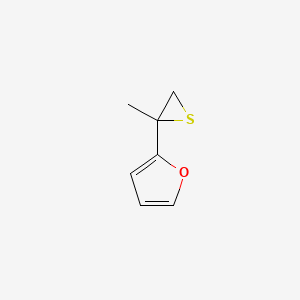
1H-Inden-1-ol, 2,3-diethyl-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Inden-1-ol, 2,3-diethyl-1-methyl- is an organic compound belonging to the class of indenols It is characterized by the presence of an indene ring system with hydroxyl, ethyl, and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions, which can be achieved using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1H-Inden-1-ol, 2,3-diethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indenols or derivatives.
科学的研究の応用
1H-Inden-1-ol, 2,3-diethyl-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The indene ring system provides a stable framework for various chemical transformations.
類似化合物との比較
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure but with different substituents.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks the hydroxyl group.
1H-Inden-1-ol, 2,3-dihydro-: Lacks the ethyl and methyl groups.
Uniqueness
1H-Inden-1-ol, 2,3-diethyl-1-methyl- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
117583-04-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
2,3-diethyl-1-methylinden-1-ol |
InChI |
InChI=1S/C14H18O/c1-4-10-11-8-6-7-9-13(11)14(3,15)12(10)5-2/h6-9,15H,4-5H2,1-3H3 |
InChIキー |
JRGBTZFHUKLCQT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(C2=CC=CC=C21)(C)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)


![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)

![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

